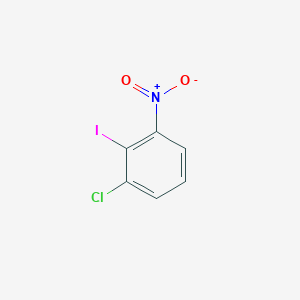

1-Chloro-2-iodo-3-nitrobenzene

Descripción general

Descripción

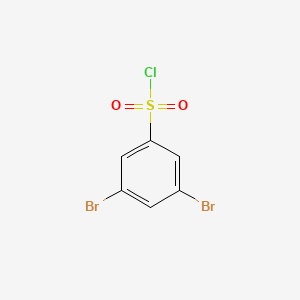

1-Chloro-2-iodo-3-nitrobenzene is a chemical compound with the molecular formula C6H3ClINO2 . It is used in various chemical reactions and has significant applications in the field of organic chemistry .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One common method involves the nitration of chlorobenzene in the presence of sulfuric acid . Another method involves the reaction of 1-chloro-2-nitrobenzene with dinitrogen pentoxide in dichloromethane, which is strongly catalyzed by H-Faujasite-720 (zeolite) .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a nitro group .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo nucleophilic aromatic substitution reactions . Nitro compounds can also be prepared by direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 283.45 . The compound has a density of 1.348 g/mL at 25 °C . It is soluble in alcohol, benzene, and diethyl ether, but insoluble in water .Aplicaciones Científicas De Investigación

Isotopic Abundance Studies

1-Chloro-3-nitrobenzene (3-CNB), a related compound to 1-Chloro-2-iodo-3-nitrobenzene, has been studied for its isotopic abundance ratios using gas chromatography-mass spectrometry. The study investigated the impact of biofield energy treatment on these ratios, indicating potential applications in fields like agricultural, food authenticity, and biochemistry (Trivedi et al., 2016).

Crystal Structure Analysis

The crystal structure of 1-iodo-3-nitrobenzene and 1-iodo-3,5-dinitrobenzene, compounds similar to this compound, has been explored to understand the interactions at the molecular level. Such studies are crucial for designing pharmaceuticals and other industrial chemicals (Merz, 2003).

Chemical Synthesis

This compound is potentially involved in synthetic routes for pharmaceutical compounds. For instance, a study describes a synthetic route for the antineoplastic drug GDC-0449 using a derivative, 1-iodo-3-nitrobenzene, demonstrating its relevance in drug synthesis (Cao et al., 2014).

Nonlinear Optical Applications

A study on 1-Iodo-3-Nitrobenzene, a close relative of this compound, focused on its potential in nonlinear optical applications, highlighting the importance of such compounds in advanced materials science (Kumar et al., 2016).

Environmental Impact Studies

Research involving chloronitrobenzenes, including compounds like this compound, has delved into their environmental impact. For instance, their role in groundwater contamination and the ability of certain materials to reduce these compounds has been studied, which is crucial for environmental remediation efforts (Agrawal & Tratnyek, 1996).

Electronic Sens

ing and Environmental MonitoringThe development of electrochemical sensors for detecting 1-chloro-4-nitrobenzene, a compound similar to this compound, highlights the application of such compounds in environmental monitoring. These sensors are crucial for detecting the presence of harmful chemicals in the environment, contributing to public health and safety (Kingsford et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of 1-Chloro-2-iodo-3-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution .

Mode of Action

The mode of action of this compound involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the benzene ring. The compound’s interaction with the benzene ring can lead to the formation of a variety of substituted benzene derivatives .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to a variety of downstream effects depending on the specific nature of the substitution and the biochemical pathways in which the substituted benzene ring is involved.

Safety and Hazards

Direcciones Futuras

The future directions of 1-Chloro-2-iodo-3-nitrobenzene research could involve exploring its potential applications in various fields of organic chemistry. For instance, it could be used in the preparation of aromatic azo compounds using gold (Au) nanoparticles supported on TiO2 as a catalyst . Additionally, it could be used as a surrogate standard to evaluate the removal of 2,4-dinitrotoluene from contaminated soils using enhanced electrokinetic remediation .

Análisis Bioquímico

Biochemical Properties

1-Chloro-2-iodo-3-nitrobenzene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an electrophile in substitution reactions, interacting with nucleophilic sites on enzymes and proteins. These interactions can lead to modifications in the activity of these biomolecules, affecting their function and stability. The compound’s nitro group can also participate in redox reactions, influencing the oxidative state of the cellular environment .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. This can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, the compound’s impact on cellular metabolism can lead to changes in energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For instance, it can form covalent bonds with nucleophilic residues in the active sites of enzymes, resulting in enzyme inhibition. This can affect various biochemical pathways, leading to changes in cellular function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic pathways. These temporal effects are important for understanding the compound’s long-term impact on biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage effects are crucial for determining the safe and effective use of the compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s nitro group can undergo reduction reactions, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s activity and its impact on cellular function. Understanding the metabolic pathways of this compound is essential for elucidating its role in biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, it can be transported across cell membranes by specific transporters, affecting its intracellular concentration. The distribution of the compound within different cellular compartments can also impact its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action .

Propiedades

IUPAC Name |

1-chloro-2-iodo-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRXOASLLZFVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628151 | |

| Record name | 1-Chloro-2-iodo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32337-97-6 | |

| Record name | 1-Chloro-2-iodo-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32337-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-iodo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1359065.png)

![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)